molecular formula C8H11NO2S B3013447 N-(2-oxothiolan-3-yl)cyclopropanecarboxamide CAS No. 2168756-38-3

N-(2-oxothiolan-3-yl)cyclopropanecarboxamide

Cat. No.: B3013447
CAS No.: 2168756-38-3
M. Wt: 185.24
InChI Key: MGEFMBLWHIYHMO-UHFFFAOYSA-N
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Description

N-(2-oxothiolan-3-yl)cyclopropanecarboxamide is a cyclic chemical compound with the molecular formula C8H11NO2S. It is known for its unique structure, which includes a cyclopropane ring attached to a thiolane ring via a carbonyl group. This compound is widely used in scientific research and industry due to its distinctive physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

There are several methods for synthesizing N-(2-oxothiolan-3-yl)cyclopropanecarboxamide. One common method involves the reaction of cyclopropylamine with 2-chlorothiophene-3-carboxylic acid. The reaction typically occurs in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography.

Another method involves the reaction of cyclopropylamine with 2-chlorothiophene-3-carbonyl chloride. This reaction also requires a base and a solvent, and the product is purified using similar techniques.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxothiolan-3-yl)cyclopropanecarboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiolane ring is substituted with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures, and in the presence of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted thiolane compounds.

Scientific Research Applications

N-(2-oxothiolan-3-yl)cyclopropanecarboxamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-(2-oxothiolan-3-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, its unique structure allows it to interact with cellular membranes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-oxothiolan-3-yl)cyclopropanecarboxamide include:

  • N-(2-oxooxolan-3-yl)cyclopropanecarboxamide
  • N-(2-oxo-3-thiolanyl)cyclopropanecarboxamide
  • N-(4-(5-(1,2,4-oxadiazol-3-yl)thiophen-2-yl)pyridin-2-yl)cyclopropanecarboxamide .

Uniqueness

What sets this compound apart from these similar compounds is its unique thiolane ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-(2-oxothiolan-3-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c10-7(5-1-2-5)9-6-3-4-12-8(6)11/h5-6H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGEFMBLWHIYHMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2CCSC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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